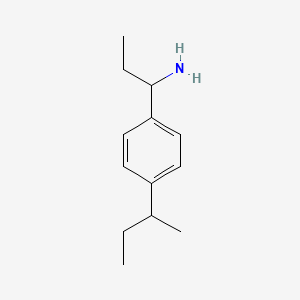

1-(4-Sec-butylphenyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Sec-butylphenyl)propan-1-amine is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.31 .

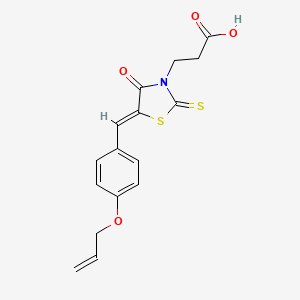

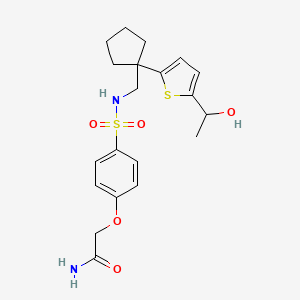

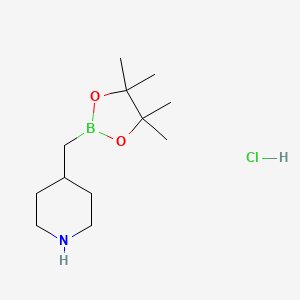

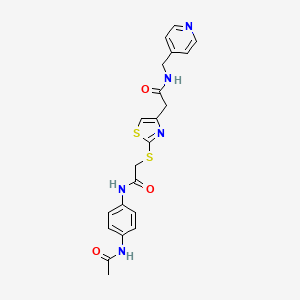

Molecular Structure Analysis

The molecular structure of this compound consists of a propylamine chain attached to a sec-butylphenyl group .Physical And Chemical Properties Analysis

This compound has a boiling point of 273.4±9.0 °C and a density of 0.912±0.06 g/cm3 . It also has a pKa value of 9.46±0.10 .Scientific Research Applications

Synthesis and Structure

A study on the synthesis, structure, DNA/protein binding, and anticancer activity of half-sandwich cyclometalated Rh(III) and Ir(III) complexes utilized similar Schiff base ligands, illustrating how derivatives of sec-butylphenyl compounds play a role in developing potential anticancer agents through efficient DNA and protein interactions (Mukhopadhyay et al., 2015).

Material Science and Engineering

In the field of material science, research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including structures similar to 1-(4-Sec-butylphenyl)propan-1-amine, has been conducted. These modifications aim to enhance the thermal stability and biological activities of polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

A study on the synthesis of tertiary amines, including those similar to this compound, and their application in inhibiting carbon steel corrosion shows the importance of such compounds in industrial maintenance. These amines form protective layers on metal surfaces, demonstrating significant inhibition efficiencies and potential in corrosion science (Gao, Liang, & Wang, 2007).

Chemical Synthesis and Catalysis

Research into the application of diphosphinidenecyclobutene ligand in solvent-free copper-catalyzed amination reactions of aryl halides with amines, including this compound, highlights the compound's role in facilitating efficient synthesis of secondary or tertiary amines. This work demonstrates the compound's relevance in developing new synthetic methodologies for amine production (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Environmental and Biological Sensor Development

A study on amine-functionalized α-cyanostilbene derivatives for specific recognition of picric acid, an environmental and biological pollutant, through enhanced fluorescence quenching, underscores the potential of this compound derivatives in sensor technology. This research points to the utility of such compounds in detecting hazardous materials (Ding et al., 2014).

Safety and Hazards

properties

IUPAC Name |

1-(4-butan-2-ylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10,13H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAQCNBCIIPMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(CC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)